molecular formula C16H30O B14384981 Hexadec-5-enal CAS No. 88373-68-6

Hexadec-5-enal

Cat. No.: B14384981
CAS No.: 88373-68-6
M. Wt: 238.41 g/mol
InChI Key: XVWSFDAKJCLUGG-UHFFFAOYSA-N
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Description

Hexadec-5-enal is an organic compound with the molecular formula C16H30O. It is an aldehyde with a long carbon chain and a double bond at the fifth position. This compound is known for its role in various chemical reactions and its applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadec-5-enal can be synthesized through several methods. One common approach involves the reaction of hexadec-2-enal with 2-nitroethanol in the presence of triethylamine, which yields the 1,2-adducts. Alternatively, the reaction in methanol-potassium carbonate produces Michael adducts .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale organic synthesis techniques. These methods typically require precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexadec-5-enal undergoes various chemical reactions, including:

    Oxidation: This reaction converts this compound into hexadec-5-enoic acid.

    Reduction: Reduction of this compound can produce hexadec-5-enol.

    Substitution: The aldehyde group in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Hexadec-5-enoic acid

    Reduction: Hexadec-5-enol

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Hexadec-5-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexadec-5-enal involves its interaction with various molecular targets. In biological systems, it can act as a signaling molecule, influencing cellular pathways and processes. The aldehyde group in this compound is reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their function .

Comparison with Similar Compounds

Hexadec-5-enal can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in distinct chemical reactions and biological processes. Its position of the double bond and the length of the carbon chain contribute to its unique properties and applications.

Properties

CAS No.

88373-68-6

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

hexadec-5-enal

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h11-12,16H,2-10,13-15H2,1H3

InChI Key

XVWSFDAKJCLUGG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=CCCCC=O

Origin of Product

United States

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